molecular formula C16H14ClNO3 B371395 4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime CAS No. 297150-20-0

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime

Cat. No. B371395
CAS RN: 297150-20-0
M. Wt: 303.74g/mol
InChI Key: WBZNHKNWWOMFKZ-WOJGMQOQSA-N
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Description

4-Ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime, also known as 4-ethoxybenzaldehyde oxime, is a novel organic compound with a wide range of applications in scientific research. It is an important intermediate in organic synthesis and has been used in various fields such as pharmaceuticals, agrochemicals, and other fine chemicals. It has a unique structure that makes it useful in a variety of chemical reactions and processes.

Scientific Research Applications

Crystallographic Insights

Research has demonstrated the utility of ethoxybenzaldehyde derivatives in crystallography to understand different conformations and hydrogen-bonding patterns. For instance, studies on methoxybenzaldehyde oxime derivatives have provided insights into their crystal structures, showcasing various conformations and hydrogen bonding arrangements. These findings are significant for the design of molecular materials with specific properties (Gomes et al., 2018).

Photocatalytic Oxidation

4-Ethoxybenzaldehyde derivatives have been investigated for their photocatalytic activities. Research into the photocatalytic oxidation of benzyl alcohol and its derivatives, including methoxy and ethoxy compounds, on TiO2 under visible light has shown high conversion and selectivity. This suggests potential applications in green chemistry and environmental remediation, where these compounds could be used to catalyze the degradation of pollutants under mild conditions (Higashimoto et al., 2009).

Catalytic Oxyfunctionalization

The oxyfunctionalization of certain hydroxy compounds, directed by a hindered para-hydroxyl group, represents another application area. This process, catalyzed by Cu(OAc)2 under ambient conditions, facilitates the conversion of hydroxybenzaldehydes and ethers into aromatic carbonyl compounds. Such methodologies offer atom-efficient, environmentally friendly options for synthesizing complex molecules, potentially useful in pharmaceutical manufacturing (Jiang et al., 2014).

Radiosynthesis and Biodistribution Studies

In radiopharmacy, ethoxybenzaldehyde derivatives have been linked with novel [18F]fluorinated aldehyde-containing prosthetic groups for PET imaging. These studies aim at improving the labeling of peptides for quantitative imaging, demonstrating the compound's role in enhancing the pharmacokinetics and biodistribution of radiotracers. This application is crucial for the development of new diagnostic agents in nuclear medicine (Glaser et al., 2008).

Vibrational Dynamics

Investigations into the vibrational dynamics of ethoxybenzaldehyde, utilizing INS spectroscopy and DFT calculations, offer new insights into the molecular behavior of these compounds in the solid state. Such studies are valuable for understanding the fundamental properties of materials and can aid in the development of materials with tailored vibrational characteristics (Ribeiro-Claro et al., 2021).

properties

IUPAC Name

[(E)-(4-ethoxyphenyl)methylideneamino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-20-15-9-3-12(4-10-15)11-18-21-16(19)13-5-7-14(17)8-6-13/h3-11H,2H2,1H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNHKNWWOMFKZ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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